1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one
CAS No.: 1797212-53-3
Cat. No.: VC4503933
Molecular Formula: C18H24F3NO3S
Molecular Weight: 391.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797212-53-3 |
|---|---|
| Molecular Formula | C18H24F3NO3S |
| Molecular Weight | 391.45 |
| IUPAC Name | 1-(3-tert-butylsulfonylpyrrolidin-1-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one |
| Standard InChI | InChI=1S/C18H24F3NO3S/c1-17(2,3)26(24,25)15-10-11-22(12-15)16(23)9-6-13-4-7-14(8-5-13)18(19,20)21/h4-5,7-8,15H,6,9-12H2,1-3H3 |
| Standard InChI Key | UOYGMJPDHLMIPD-UHFFFAOYSA-N |
| SMILES | CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)CCC2=CC=C(C=C2)C(F)(F)F |
Introduction
1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one is a complex organic compound with a molecular formula of C18H24F3NO3S and a molecular weight of 391.4 g/mol, as reported by PubChem . This compound combines a pyrrolidine ring with a tert-butylsulfonyl group and a propanone backbone linked to a trifluoromethyl-substituted phenyl ring.
Synthesis and Characterization
Characterization of similar compounds often involves spectroscopic techniques such as NMR (nuclear magnetic resonance) and mass spectrometry. For instance, the presence of a trifluoromethyl group can be confirmed by 19F NMR, which typically shows signals between −60 to −64 ppm .
Potential Applications
While specific applications of 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one are not well-documented, compounds with similar structures are often explored for their biological activity, such as antimicrobial or enzyme inhibitory effects. Trifluoromethyl-substituted compounds are known for their potency in various biological assays, including antibacterial activities .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume